Cas no 2171230-99-0 ((3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171230-99-0
- EN300-1283961
- (3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
-
- Inchi: 1S/C23H22N2O4S/c1-13-14(2)30-22(24-13)20(11-21(26)27)25-23(28)29-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-12H2,1-2H3,(H,25,28)(H,26,27)/t20-/m1/s1
- InChI Key: NIKGGXFXJDYLJE-HXUWFJFHSA-N
- SMILES: S1C(C)=C(C)N=C1[C@@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 422.13002836g/mol
- Monoisotopic Mass: 422.13002836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 117Ų
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283961-1000mg |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171230-99-0 | 1000mg |
$2186.0 | 2023-10-01 | ||
Enamine | EN300-1283961-100mg |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171230-99-0 | 100mg |
$1923.0 | 2023-10-01 | ||
Enamine | EN300-1283961-2500mg |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171230-99-0 | 2500mg |
$4286.0 | 2023-10-01 | ||
Enamine | EN300-1283961-500mg |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171230-99-0 | 500mg |
$2098.0 | 2023-10-01 | ||
Enamine | EN300-1283961-10000mg |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171230-99-0 | 10000mg |
$9400.0 | 2023-10-01 | ||
Enamine | EN300-1283961-5000mg |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171230-99-0 | 5000mg |
$6339.0 | 2023-10-01 | ||
Enamine | EN300-1283961-250mg |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171230-99-0 | 250mg |
$2011.0 | 2023-10-01 | ||
Enamine | EN300-1283961-50mg |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171230-99-0 | 50mg |
$1836.0 | 2023-10-01 | ||
Enamine | EN300-1283961-1.0g |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171230-99-0 | 1g |
$0.0 | 2023-06-07 |
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
Additional information on (3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Introduction to (3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171230-99-0)
(3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171230-99-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by a chiral center at the 3-position of the propanoic acid moiety, which is crucial for its biological activity. The presence of a dimethyl-1,3-thiazole ring and a (9H-fluoren-9-yl)methoxycarbonyl group further enhances its pharmacological profile. These structural features contribute to its ability to interact with biological targets in a specific manner, which is essential for drug design and development.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The (3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has shown potential in this regard, particularly in the context of inflammation and pain management. Its unique structural features make it a valuable candidate for further investigation in preclinical and clinical studies.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of new drugs. The combination of the dimethyl-1,3-thiazole moiety and the (9H-fluoren-9-yl)methoxycarbonyl group provides a rich scaffold for chemical modifications, allowing researchers to fine-tune its biological activity. This flexibility is crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
The pharmacological activity of this compound has been explored in several preclinical studies. These studies have demonstrated that it can interact with specific enzymes and receptors involved in pain signaling pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation and pain.
Moreover, the chiral nature of this compound plays a critical role in its pharmacological effects. The (R)-configuration at the 3-position has been found to be more active than its (S)-enantiomer in several biological assays. This highlights the importance of stereochemistry in drug design and underscores the need for careful optimization to achieve maximal therapeutic efficacy.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for further biological testing.
In addition to its potential in pain management, this compound has also shown promise in other therapeutic areas. For example, preliminary studies suggest that it may have anti-inflammatory properties by modulating cytokine production and immune cell function. These findings open up new avenues for exploring its applications in treating chronic inflammatory diseases.
The development of novel pharmaceuticals often involves rigorous testing to assess their safety and efficacy. The (3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is currently undergoing preclinical evaluations to determine its pharmacokinetic profile and potential side effects. These studies are crucial for ensuring that it can be safely translated into clinical use if further evidence supports its therapeutic benefits.
The role of computational chemistry and molecular modeling has been increasingly important in understanding the interactions between this compound and biological targets. These tools allow researchers to predict how the molecule will bind to receptors or enzymes, providing insights into its mechanism of action. Such computational approaches are complemented by experimental data from various biochemical assays, creating a comprehensive picture of the compound's pharmacological behavior.
The future prospects for this compound are promising, with ongoing research aimed at identifying new therapeutic applications and optimizing its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these developments, bringing us closer to realizing the full potential of this innovative molecule.
In conclusion, (3R)-3-(dimethyl-1,3-thiazol-2-yl)-3-{((9H-fluoreninfluorine)methoxycarbonyl}amino)propanoic acid (CAS No. 2171230is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique features make it an attractive candidate for further exploration in drug development, particularly in areas such as inflammation and pain management. As research continues to uncover new insights into its biologyactivity interactions will undoubtedly pave way new treatments many diseases.
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